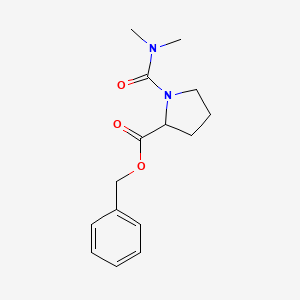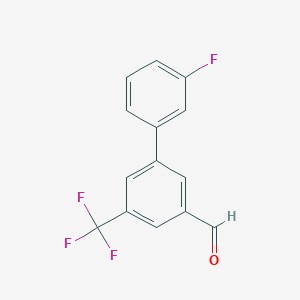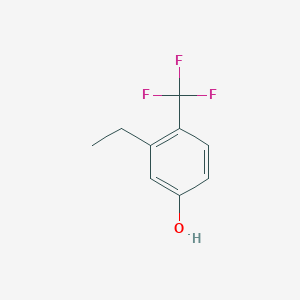
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile is a thiophene derivative with a molecular formula of C10H12N2O2S2 and a molecular weight of 256.34 g/mol . Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile involves several key steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used for the synthesis of aminothiophene derivatives. The reaction conditions typically involve the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Scientific Research Applications
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. In material science, thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The compound’s sulfonyl group can form strong interactions with target proteins, enhancing its binding affinity and specificity . Additionally, the presence of the amino and cyano groups allows for hydrogen bonding and other interactions that contribute to its biological activity .
Comparison with Similar Compounds
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of the cyclopropyl, ethylsulfonyl, and cyano groups in this compound distinguishes it from these compounds and contributes to its distinct biological activities .
Properties
Molecular Formula |
C10H12N2O2S2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-amino-4-cyclopropyl-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O2S2/c1-2-16(13,14)10-8(6-3-4-6)7(5-11)9(12)15-10/h6H,2-4,12H2,1H3 |
InChI Key |
DLTJVSUTAUJFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)




